molecular formula C10H9ClO2 B1366759 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone CAS No. 64089-34-5

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Cat. No.: B1366759
CAS No.: 64089-34-5
M. Wt: 196.63 g/mol
InChI Key: HQFACNABSBZAFM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic compound with the molecular formula C10H9ClO2 It is a chlorinated derivative of ethanone, featuring a 2,3-dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydrobenzofuran-5-yl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the ethanone derivative is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Employed in studies to understand its biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and dihydrobenzofuran moieties can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzofuran-5-yl)ethanone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)propanone: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is unique due to the presence of both the chloro and dihydrobenzofuran moieties, which confer distinct reactivity and potential biological activity. Its specific structure allows for targeted modifications and applications in various fields of research.

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFACNABSBZAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424699
Record name 5-Chloroacetyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64089-34-5
Record name 5-Chloroacetyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (10.39 g) was dissolved in methylene chloride (25 ml) and the solution was added to a slurry of aluminium chloride (12.2 g) in methylene chloride (50 ml) at -15° C. A solution of dihydrobenzofuran (10 g) in methylene chloride (25 ml) was added and the solution was allowed to warm to room temperature over 20 hours. The reaction mixture was poured into ice (700 g) and the aqueous layer was back-washed with methylene chloride (2×200 ml). The combined organic extracts were washed with water (800 ml), dried with MgSO4 and concentrated in vacuo. The resulting solid (11 g) was heated in cyclohexane (110 ml) and the supernatant liquid decanted off and allowed to crystallise. Filtration produced the title compound as a white solid, yield 2.1 g, m.p. 85°-87° C.
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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